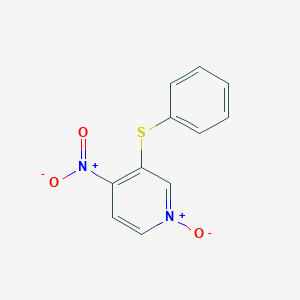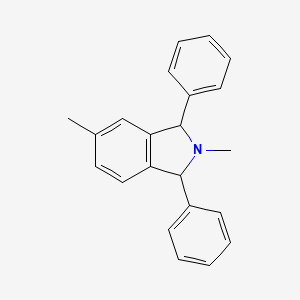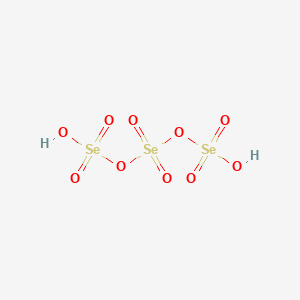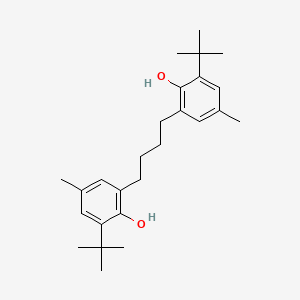
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide: is a chemical compound with the molecular formula C11H8N2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the 4-position, a phenylthio group at the 3-position, and an oxide group at the 1-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide typically involves the nitration of pyridine derivativesThe reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The process typically includes multiple steps, such as nitration, oxidation, and substitution reactions, carried out under controlled conditions to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylthio group can engage in nucleophilic and electrophilic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Nitropyridine: A simpler nitro-substituted pyridine derivative.
4-Nitropyridine N-oxide: Similar structure but lacks the phenylthio group.
2,4-Dinitropyridine: Contains two nitro groups, offering different reactivity.
Uniqueness: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide is unique due to the combination of its nitro, phenylthio, and oxide groups, which confer distinct chemical properties and reactivity compared to other pyridine derivatives .
Properties
CAS No. |
13959-52-9 |
|---|---|
Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
4-nitro-1-oxido-3-phenylsulfanylpyridin-1-ium |
InChI |
InChI=1S/C11H8N2O3S/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H |
InChI Key |
CCMDYNSRNRTGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)




![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)

![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

